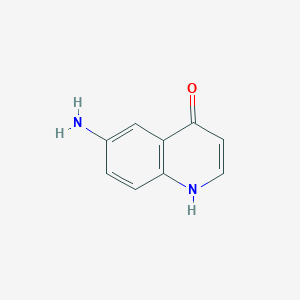

6-氨基喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves a tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction, which allows access to both symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Another method includes the Skraup–Doebner–Von Miller reaction, where p-chloroaniline is used as an optimum oxidant, and the nitro group is effectively reduced by SnCl2 without halo removal . Additionally, an improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which also discusses the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline .

Molecular Structure Analysis

The molecular structure of 6-aminoquinoline derivatives has been studied using various techniques. For instance, the crystal structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline, a monomer for polymer preparation, was analyzed by X-ray diffraction. The study revealed geometric characteristics such as the small angle between the vectors along the C-NH2 bonds and the coplanarity of the p-aminophenyl ring with the quinazoline rings, indicating the potential for obtaining rigid-chain polymers .

Chemical Reactions Analysis

The reactivity of 6-aminoquinoline derivatives has been utilized in the synthesis of various compounds. A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, was synthesized and used for the analysis of hydrolysate amino acids via high-performance liquid chromatography (HPLC) . Furthermore, a polymeric reagent containing the 6-aminoquinoline tag was developed for the off-line derivatization of amines and amino acids, demonstrating its practical applications in HPLC .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminoquinoline derivatives are crucial for their applications. For example, the synthesized 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reacts with amino acids to form stable unsymmetric urea derivatives, which are amenable to analysis by reversed-phase HPLC . The polymeric 6-aminoquinoline reagent showed high derivatization efficiency for amines and amino acids, which could be separated under conventional reversed-phase conditions and determined by UV and fluorescence detectors .

科学研究应用

革命性的发现和对地方性疟疾的持久承诺

氨基喹啉,特别是 8-氨基喹啉,在潜伏性疟疾的治疗中发挥了关键作用。这些化合物,包括 Plasmochin 和伯氨喹,因其革命性的科学发现和临床应用而受到认可。尽管葡萄糖-6-磷酸脱氢酶 (G6PD) 缺乏症患者存在溶血性毒性的挑战,但 Tafenoquine 的开发标志着寻找有效疟疾治疗方案的重大进步 (贝尔德,2019)。

药物化学的进步

通过钯催化探索 4-氨基喹啉为其合成提供了一种温和且便捷的替代方法,这在药物化学中至关重要。该方法促进了 4-氨基喹啉中 C-N 键的形成,突出了它们在药物开发中的重要性 (马戈利斯等人,2007)。此外,4-氨基喹唑啉衍生物因其作为激酶抑制剂的作用而受到关注,在针对各种癌症的特定治疗中具有应用 (达斯 & 洪,2019)。

化学治疗抗疟疾药

4-氨基喹啉 (4AQs) 因其抗疟疾特性而被广泛研究。这些化合物的构效关系、化学、代谢、毒性和耐药机制提供了对它们的化学治疗潜力的全面了解。正在开发该类别中的新先导化合物以克服耐药性并提高疗效 (奥尼尔等人,2006)。

创新的合成技术

研究还深入探讨了从 6-羟基喹啉合成 N-烷基/芳基-6-氨基喹啉的实用一步法,证明了氨基喹啉及其衍生物在开发具有抗菌、细胞毒和抗疟疾活性的前药和药物中的重要性 (谢等人,2013)。

荧光和光致发光研究

对氨基喹啉的光致发光性质的研究为它们的激发态酸度、溶剂依赖性和在分析化学中的潜在应用提供了宝贵的见解 (舒尔曼等人,1973)。

安全和危害

未来方向

作用机制

- By inhibiting haem polymerase, these compounds disrupt the parasite’s ability to detoxify and sequester heme, leading to its accumulation and oxidative stress .

- Additionally, 4-aminoquinolines generate reactive oxygen species (ROS) within the parasite, further damaging its cellular components .

- Parasite death occurs due to oxidative stress, impaired protein function, and disrupted metabolic pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

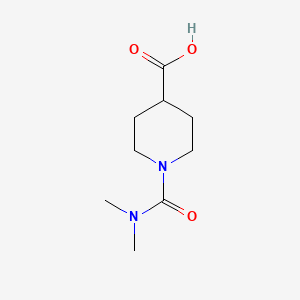

IUPAC Name |

6-amino-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTYTIUPLHNKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439539 |

Source

|

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56717-02-3 |

Source

|

| Record name | 6-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)